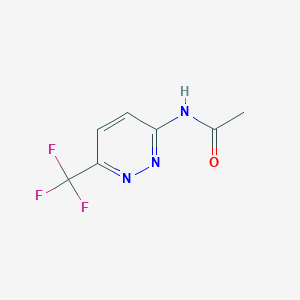
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position, a methyl group at the first position, and an ethyl ester group at the fifth position of the imidazole ring. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-1-methylimidazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to form the desired ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Ester Hydrolysis: 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.
Oxidation and Reduction: Imidazole N-oxides or imidazolines.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its imidazole core.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting microbial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is largely dependent on its application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ester group may also play roles in modulating the compound’s reactivity and binding affinity. Molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparación Con Compuestos Similares
2-Bromo-1H-imidazole-5-carboxylate: Lacks the methyl group at the first position.
Ethyl 1-methyl-1H-imidazole-5-carboxylate: Lacks the bromine atom at the second position.
1-Methyl-1H-imidazole-5-carboxylate: Lacks both the bromine atom and the ethyl ester group.
Uniqueness: Ethyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is unique due to the combination of its bromine atom, methyl group, and ethyl ester group. This combination imparts distinct reactivity and binding properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C7H9BrN2O2 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
ethyl 2-bromo-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3 |
Clave InChI |
OYFKYTSPVVQWLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


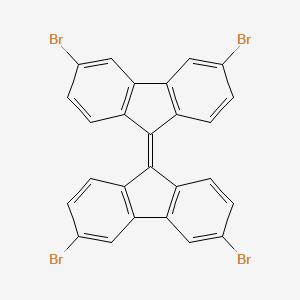


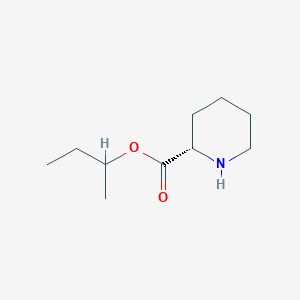
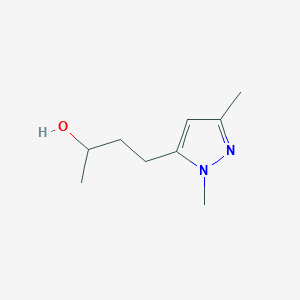

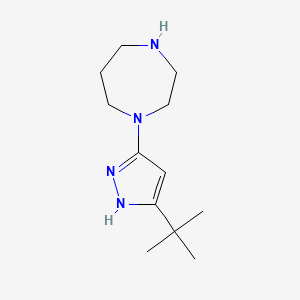

![Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13652154.png)
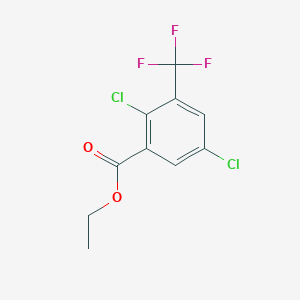
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester](/img/structure/B13652168.png)
